5-Nitro-2-(4-Pyridinyl)-1H-Benzimidazol
Übersicht
Beschreibung
5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine with 4-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or sodium dithionite.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 5-Amino-2-(4-pyridinyl)-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes critical for DNA replication or protein synthesis. In cancer research, it may target and inhibit enzymes involved in cell cycle regulation or apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
5-Nitrobenzimidazole: Similar structure but lacks the pyridinyl group.
2-(4-Pyridinyl)benzimidazole: Lacks the nitro group.
5-Nitro-1H-benzimidazole: Similar but without the pyridinyl substitution.
Uniqueness: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its analogs.
Biologische Aktivität
5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
5-Nitro-2-(4-pyridinyl)-1H-benzimidazole has the molecular formula and a molecular weight of 240.22 g/mol. The compound features a benzimidazole core with a nitro group at the 5-position and a pyridine moiety at the 2-position. This unique structure contributes to its biological activity, particularly as an anti-cancer agent and enzyme inhibitor .
Anticancer Activity
Research indicates that 5-nitro-2-(4-pyridinyl)-1H-benzimidazole exhibits significant anti-cancer properties. Its structural similarity to other benzimidazole derivatives allows it to interact effectively with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit key enzymes related to tumor growth and metastasis.
Case Study:
In vitro studies have shown that compounds with similar structures can inhibit specific kinases associated with cancer cell proliferation. For example, docking studies indicated that 5-nitro-2-(4-pyridinyl)-1H-benzimidazole could adopt conformations that enhance binding efficiency within active sites of enzymes critical for cancer cell survival.
Enzyme Inhibition
The compound has also been identified as an inhibitor of various enzymes, which may contribute to its therapeutic potential. The presence of the nitro group enhances its electrophilic properties, facilitating interactions with enzyme active sites.
Table: Comparison of Benzimidazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Nitro-2-(4-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 2 | Anti-cancer, enzyme inhibition |
5-Nitro-2-(2-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 2 | Moderate anti-cancer activity |
5-Nitro-2-(3-pyridinyl)-1H-benzimidazole | Nitro group at position 5; pyridine at position 3 | Similar enzyme inhibition properties |
This table highlights how variations in substitution patterns on the benzimidazole core can lead to significant differences in biological activity and therapeutic potential.
While specific mechanisms of action for 5-nitro-2-(4-pyridinyl)-1H-benzimidazole have not been fully elucidated, related compounds have demonstrated various modes of action including:
- Kinase Inhibition: Similar benzimidazole derivatives inhibit kinases involved in cancer signaling pathways.
- DNA Interaction: Some derivatives interact with DNA, impacting replication and transcription processes .
Applications in Medicinal Chemistry
The compound shows promise in several therapeutic areas:
- Antiviral Activity: Research on related benzimidazoles indicates potential antiviral properties, particularly against RNA viruses by inhibiting viral RNA synthesis .
- Anti-inflammatory Effects: Certain benzimidazole derivatives exhibit anti-inflammatory properties by blocking specific pathways involved in inflammation .
Eigenschaften
IUPAC Name |
6-nitro-2-pyridin-4-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOIUZUPKNLRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347051 | |
Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
148533-73-7 | |
Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.